9,9'-Diethyl-9H,9'H-3,3'-bicarbazole
Overview
Description
9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C28H24N2. It is a derivative of carbazole, featuring two carbazole units linked at the 3-position and substituted with ethyl groups at the 9-position. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole as the primary starting material.
Alkylation: Carbazole undergoes alkylation at the 9-position using ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Types of Reactions:
Oxidation: 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carbazole-3,6-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
9,9’-Diethyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties and stability
Mechanism of Action
The mechanism by which 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light emission. In OLEDs, it functions as a host material, facilitating the transfer of electrons and holes to the emissive layer, where recombination occurs to produce light. The ethyl groups at the 9-position enhance solubility and processability, making it suitable for various optoelectronic applications .
Comparison with Similar Compounds
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Another derivative of carbazole, used in OLEDs and photovoltaic cells.
9,9’-Dimethyl-9H,9’H-3,3’-bicarbazole: Similar structure but with methyl groups instead of ethyl, affecting its solubility and electronic properties.
Uniqueness: 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. The ethyl groups enhance its processability without significantly altering its electronic characteristics, making it a versatile material for various applications .
Properties
IUPAC Name |
9-ethyl-3-(9-ethylcarbazol-3-yl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2/c1-3-29-25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28)4-2/h5-18H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYBJLCZRQQVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20466-00-6 | |
Record name | 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.